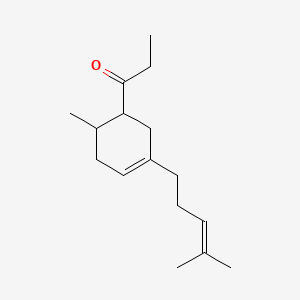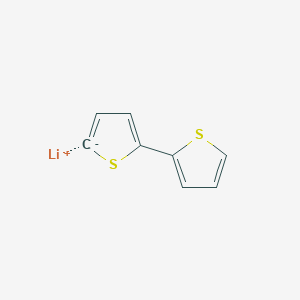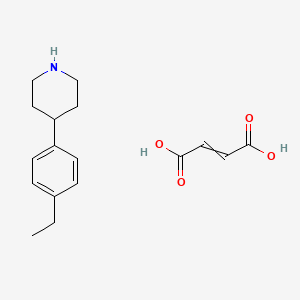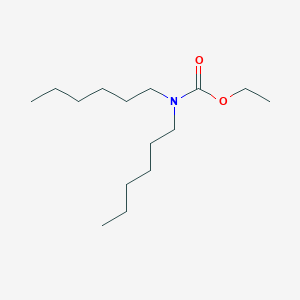
Dimethyl 1-(p-chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-4,7-methano-1H-(1,2)diazeto(3,4-f)benzotriazole-5,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-(p-chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-4,7-methano-1H-(1,2)diazeto(3,4-f)benzotriazole-5,6-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a diazeto-benzotriazole core, which is known for its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(p-chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-4,7-methano-1H-(1,2)diazeto(3,4-f)benzotriazole-5,6-dicarboxylate typically involves multiple steps, including the formation of the diazeto-benzotriazole core and subsequent functionalization. Common reagents used in the synthesis may include chlorinated aromatic compounds, diazomethane, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Dimethyl 1-(p-chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-4,7-methano-1H-(1,2)diazeto(3,4-f)benzotriazole-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Dimethyl 1-(p-chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-4,7-methano-1H-(1,2)diazeto(3,4-f)benzotriazole-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
類似化合物との比較
Similar Compounds
Dimethyl 1-(p-chlorophenyl)-3a,4,4a,6a,7,7a-hexahydro-4,7-methano-1H-(1,2)diazeto(3,4-f)benzotriazole-5,6-dicarboxylate: can be compared with other diazeto-benzotriazole derivatives, which may have similar structures but different functional groups.
Other similar compounds: include various benzotriazole derivatives with different substituents on the aromatic ring.
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer unique chemical and biological properties. These properties make it a valuable compound for research and industrial applications.
特性
CAS番号 |
65244-18-0 |
|---|---|
分子式 |
C17H18ClN5O4 |
分子量 |
391.8 g/mol |
IUPAC名 |
dimethyl 5-(4-chlorophenyl)-3,4,5,9,10-pentazatetracyclo[5.4.1.02,6.08,11]dodec-3-ene-9,10-dicarboxylate |
InChI |
InChI=1S/C17H18ClN5O4/c1-26-16(24)22-14-10-7-11(15(14)23(22)17(25)27-2)13-12(10)19-20-21(13)9-5-3-8(18)4-6-9/h3-6,10-15H,7H2,1-2H3 |
InChIキー |
LBQLWRPHYYZOOI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)N1C2C3CC(C2N1C(=O)OC)C4C3N=NN4C5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Silane, triethyl[(trimethylstannyl)ethynyl]-](/img/structure/B14471301.png)

![5-Phenyl-2-[4-(6-phenylhexa-1,3,5-trien-1-yl)phenyl]-1,3-oxazole](/img/structure/B14471309.png)



![2-[(Dimethylamino)methyl]-4,6-dinonylphenol](/img/structure/B14471321.png)



